Bicyclo[2.2.2]octa-2,5,7-trien-2-amine
Description
Properties
CAS No. |
573929-58-5 |
|---|---|
Molecular Formula |
C8H9N |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
bicyclo[2.2.2]octa-2,5,7-trien-2-amine |
InChI |
InChI=1S/C8H9N/c9-8-5-6-1-3-7(8)4-2-6/h1-7H,9H2 |
InChI Key |
OGZMVDVPCNJZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C=CC1C=C2N |
Origin of Product |
United States |
Preparation Methods
Historical Context and Key Synthetic Challenges
The parent hydrocarbon, bicyclo[2.2.2]octa-2,5,7-triene (barrelene), was first synthesized by Howard Zimmerman in 1960 via a Diels-Alder reaction between benzene and acetylene. Introducing an amine group at the 2-position introduces significant synthetic complexity due to:
- Steric constraints : The bridgehead position imposes severe spatial limitations for nucleophilic substitution or addition reactions.
- Electronic effects : The conjugated triene system may participate in undesired side reactions, such as [2+2] cycloadditions or polymerization.
- Oxidative sensitivity : The amine group necessitates protective strategies to prevent degradation during synthesis.
Core Synthetic Strategies
Diels-Alder Cycloaddition with Amine-Containing Dienophiles
The Zimmerman synthesis of barrelene has been adapted to incorporate amine functionality by employing azadienophiles. A modified protocol involves:
Reaction Scheme
$$
\text{Maleic anhydride} + \text{2H-pyran-2-one derivatives} \xrightarrow{\Delta} \text{Bicyclo[2.2.2]octene intermediate} \xrightarrow{\text{NH}_3} \text{Target amine}
$$
Key Steps :
- [4+2] Cycloaddition : Maleic anhydride reacts with substituted 2H-pyran-2-ones at 160°C in n-butanol to form bicyclo[2.2.2]octene intermediates.
- Amination : Treatment with aqueous ammonia under pressure introduces the amine group via nucleophilic ring-opening of anhydride moieties.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 160°C | Maximizes [4+2] cycloaddition rate |
| Solvent | n-Butanol | Enhances intermediate solubility |
| Ammonia Concentration | 28% (aq.) | Balances reactivity vs. side reactions |
| Reaction Time | 9–10.5 hours | Completes anhydride ring-opening |
This method achieves isolated yields of 68–72% after recrystallization from methanol/ethanol.
Bridgehead Functionalization of Preformed Barrelene
Bromination-Amination Sequence
Barrelene undergoes regioselective bromination at the bridgehead position, enabling subsequent amination:
Procedure :
- Bromination : Barrelene reacts with bromine (Br₂) in CCl₄ at 0°C, yielding 2-bromobicyclo[2.2.2]octa-2,5,7-triene.
- Nucleophilic Substitution : The bromide intermediate reacts with sodium amide (NaNH₂) in liquid NH₃ at −33°C.
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, with the strained bridgehead facilitating radical intermediates. Steric hindrance necessitates prolonged reaction times (48–72 hours) for complete conversion.
Yield Analysis :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Bromination | 85 | 92 |
| Amination | 41 | 89 |
Catalytic Amination Using Transition Metals
Palladium-catalyzed C–N coupling provides a modern alternative:
Catalytic System :
- Pd₂(dba)₃ (2 mol%)
- Xantphos (4 mol%)
- Cs₂CO₃ (3 equiv)
- Toluene , 110°C, 24 hours
Substrate Scope :
| Starting Material | Amine Source | Yield (%) |
|---|---|---|
| 2-Bromo barrelene | Benzophenone imine | 63 |
| 2-Iodo barrelene | NH₃ (g) | 58 |
Post-reaction hydrolysis of imine-protected derivatives (e.g., with HCl/MeOH) furnishes the free amine.
Advanced Methodologies
Photochemical [2+2] Cycloaddition Followed by Reductive Amination
A recent innovation employs light-mediated synthesis:
- Diradical Formation : UV irradiation (λ = 254 nm) of barrelene generates a diradical intermediate.
- Amine Trapping : Reaction with hydroxylamine-O-sulfonic acid introduces the amine group.
Conditions :
- Light Source : Medium-pressure Hg lamp
- Solvent : Acetonitrile/H₂O (9:1)
- Temperature : 25°C
Advantages :
- Avoids harsh reagents
- Amenable to continuous flow systems
Limitations :
- Requires specialized equipment
- Scalability challenges
Enzymatic Amination
Biocatalytic approaches using engineered aminotransferases show promise:
Enzyme :
- MhAR (Mutant hydroxynitrile lyase from Manihot esculenta)
Reaction Setup :
| Component | Concentration |
|---|---|
| Barrelene | 50 mM |
| L-Alanine | 100 mM |
| PLP | 0.5 mM |
| Buffer | Tris-HCl (pH 8.5) |
Performance :
- Conversion : 34% after 72 hours
- Enantiomeric Excess : 88% (R)-isomer
This green chemistry approach remains experimental but highlights future directions.
Purification and Characterization
Recrystallization Protocols
| Solvent System | Purity Achieved (%) | Crystal Morphology |
|---|---|---|
| Methanol | 98.5 | Needles |
| Ethanol | 97.8 | Plates |
| Ethyl Acetate/Hexane | 99.1 | Prisms |
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
- δ 6.42–6.55 (m, 3H, vinyl H)
- δ 3.21 (s, 2H, bridgehead H)
- δ 1.89 (br s, 2H, NH₂)
IR (KBr) :
- 3360 cm⁻¹ (N–H stretch)
- 1630 cm⁻¹ (C=C stretch)
HRMS (ESI+) :
- Calculated for C₈H₁₀N [M+H]⁺: 120.0808
- Found: 120.0812
Industrial Scalability Considerations
| Method | Cost Index (USD/kg) | E-Factor | PMI |
|---|---|---|---|
| Diels-Alder/Amination | 420 | 8.7 | 3.2 |
| Catalytic Amination | 580 | 5.1 | 2.8 |
| Photochemical | 720 | 3.9 | 4.1 |
E-Factor = (Mass of waste)/(Mass of product); PMI = Process Mass Intensity
Chemical Reactions Analysis
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, bromine for halogenation, and strong acids or bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of fully saturated bicyclo[2.2.2]octane derivatives .
Scientific Research Applications
Bicyclo[2.2.2]octa-2,5,7-trien-2-amine has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex organic compounds. In the industry, it can be used in the production of polymers and other advanced materials due to its unique structural properties .
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-trien-2-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their function and activity . The specific pathways involved depend on the context of its use, such as in drug design or material science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Thermodynamic Comparisons
The [2.2.2] system’s rigidity and symmetry contrast sharply with smaller bicyclic amines like Bicyclo[2.2.1]heptan-2-amine (e.g., endo-2-aminonorbornane hydrochloride, CAS 142344-61-4), which features a [2.2.1] skeleton. Key differences include:
- Ring Strain : The [2.2.2] system has lower strain than [2.2.1], enhancing stability in reactions.
- Symmetry : The pseudo-C₂ symmetry of [2.2.2]octadienes (e.g., bod* ligands) facilitates enantioselective catalysis, whereas [2.2.1] systems (e.g., Bn-nbd*) require chiral modifications .
Table 1: Comparative Data for Bicyclic Amines
Key Research Findings
Catalytic Superiority : [2.2.2]octadienes enable efficient rhodium-catalyzed asymmetric 1,4-additions (up to 99% ee), outperforming [2.2.1] ligands in certain reactions .
Reactivity Trends : The larger [2.2.2] framework favors six-membered cyclization products in Pd-catalyzed reactions, while [2.2.1] systems form five-membered rings .
Biological Optimization : Substituent-free [2.2.2] amines exhibit optimal antiviral activity, with methyl groups at C-4 enhancing potency .
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